molecular formula C18H21NO2 B12617626 (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine CAS No. 920803-03-8

(2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine

Cat. No.: B12617626
CAS No.: 920803-03-8
M. Wt: 283.4 g/mol
InChI Key: XBPOBFMQSIHNBW-SFHVURJKSA-N
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Description

(2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine: is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a morpholine ring with a methyl substitution. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Benzyl Protection: The phenol group of 4-hydroxybenzaldehyde is protected using benzyl chloride in the presence of a base such as sodium hydroxide to form 4-(benzyloxy)benzaldehyde.

    Formation of Morpholine Ring: The protected benzaldehyde is then reacted with ®-4-methylmorpholine in the presence of a suitable catalyst to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various chemical transformations.

    Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Cell Signaling: It can modulate cell signaling pathways, influencing cellular processes such as proliferation and apoptosis.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential lead compound for the development of new therapeutic agents targeting various diseases.

    Diagnostics: It can be used in the development of diagnostic tools for detecting specific biomolecules.

Industry:

    Polymer Synthesis: The compound is used in the production of polymers with unique mechanical and thermal properties.

    Coatings: It is used in the formulation of coatings with enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. The morpholine ring can interact with cell membrane receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Uniqueness:

    Structural Features: The presence of both a benzyloxy group and a morpholine ring in (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine provides unique chemical and biological properties not found in other similar compounds.

    Versatility: The compound’s ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile and valuable compound for scientific research and industrial applications.

Properties

CAS No.

920803-03-8

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

(2R)-4-methyl-2-(4-phenylmethoxyphenyl)morpholine

InChI

InChI=1S/C18H21NO2/c1-19-11-12-20-18(13-19)16-7-9-17(10-8-16)21-14-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3/t18-/m0/s1

InChI Key

XBPOBFMQSIHNBW-SFHVURJKSA-N

Isomeric SMILES

CN1CCO[C@@H](C1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CN1CCOC(C1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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